Cas no 2137791-28-5 (N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride)

N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride 化学的及び物理的性質
名前と識別子
-
- N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride
- 2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride
- EN300-1068087
- N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride
- 2137791-28-5
-
- インチ: 1S/C7H19N5.3ClH/c8-3-1-2-4-11-5-6-12-7(9)10;;;/h11H,1-6,8H2,(H4,9,10,12);3*1H
- InChIKey: YHIHTRWLFQKZIG-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.Cl.N(CC/N=C(\N)/N)CCCCN
計算された属性
- せいみつぶんしりょう: 281.094079g/mol
- どういたいしつりょう: 281.094079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 119
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1068087-10g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 10g |
$13032.0 | 2023-10-28 | |
Enamine | EN300-1068087-5.0g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 5g |
$8790.0 | 2023-06-10 | |
Enamine | EN300-1068087-10.0g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 10g |
$13032.0 | 2023-06-10 | |
1PlusChem | 1P01EJ6P-500mg |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 500mg |
$2984.00 | 2023-12-19 | |
1PlusChem | 1P01EJ6P-2.5g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 2.5g |
$7404.00 | 2023-12-19 | |
1PlusChem | 1P01EJ6P-10g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 10g |
$16170.00 | 2023-12-19 | |
Enamine | EN300-1068087-1g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 1g |
$3031.0 | 2023-10-28 | |
Enamine | EN300-1068087-0.25g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 0.25g |
$1499.0 | 2023-10-28 | |
Enamine | EN300-1068087-2.5g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 2.5g |
$5940.0 | 2023-10-28 | |
Enamine | EN300-1068087-0.5g |
N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride |
2137791-28-5 | 95% | 0.5g |
$2364.0 | 2023-10-28 |
N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochlorideに関する追加情報
N-{2-(4-aminobutyl)aminoethyl}guanidine Trihydrochloride (CAS No. 2137791-28-5): A Comprehensive Overview
N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride (CAS No. 2137791-28-5) is a specialized organic compound with significant potential in biochemical and pharmaceutical research. This compound, often referred to as a polyamine derivative, has garnered attention due to its unique structural properties and versatile applications. Researchers and industry professionals are increasingly interested in its role in drug development, bioconjugation, and molecular biology. The compound's trihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
The molecular structure of N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride includes a guanidine group linked to an aminoethyl and aminobutyl side chain. This configuration allows it to interact with biological molecules such as proteins and nucleic acids, making it valuable for biochemical assays and therapeutic research. Recent studies highlight its potential in gene delivery systems and enzyme inhibition, aligning with the growing demand for innovative biopharmaceutical solutions.
One of the most searched topics related to this compound is its synthesis and purification methods. Researchers often inquire about the optimal conditions for producing high-purity N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride, as impurities can affect experimental outcomes. Advanced techniques such as HPLC purification and mass spectrometry analysis are commonly employed to ensure quality. Additionally, the compound's storage conditions—typically at 2-8°C in a dry environment—are critical to maintaining its stability over time.
The applications of N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride extend to cancer research, where its ability to modulate cellular processes is being explored. For instance, its interaction with polyamine transporters in tumor cells has sparked interest in developing targeted therapies. This aligns with the broader trend of precision medicine, a hot topic in contemporary biomedical research. Furthermore, the compound's role in neurodegenerative disease studies is under investigation, particularly in models of Alzheimer's and Parkinson's diseases.
From a commercial perspective, the demand for N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride is driven by its utility in high-throughput screening and drug discovery. Pharmaceutical companies and academic labs seek reliable suppliers who can provide the compound in varying quantities, from milligram-scale for research to kilogram-scale for industrial applications. The compound's CAS No. 2137791-28-5 serves as a unique identifier, ensuring accurate procurement and regulatory compliance.
In the context of SEO optimization, keywords such as "buy N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride," "CAS 2137791-28-5 supplier," and "polyamine derivative applications" are frequently searched. Addressing these queries in content enhances visibility and engagement. Moreover, integrating related terms like "bioconjugation reagents" and "guanidine-based compounds" can further improve search rankings.
Safety and handling of N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride are also common concerns. While the compound is not classified as hazardous under standard regulations, proper laboratory practices—such as wearing gloves and eye protection—are recommended. Its material safety data sheet (MSDS) provides detailed guidelines for safe usage, ensuring compliance with occupational health standards.
Looking ahead, the future of N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride lies in its adaptability to emerging technologies. For example, its integration into nanoparticle-based drug delivery systems could revolutionize targeted therapy approaches. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing biomedical research and therapeutic innovation.
2137791-28-5 (N-{2-(4-aminobutyl)aminoethyl}guanidine trihydrochloride) 関連製品
- 1644456-75-6(2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride)
- 2680520-98-1(rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate)
- 2470435-24-4(ethyl 2-{1,2,3,4tetrazolo5,1-b1,3thiazol-6-yl}acetate)
- 1805119-27-0(6-Methoxy-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 330998-71-5(3-(5,5-Dimethyl-5,6-dihydro1,2,4triazolo3,4-aisoquinolin-3-yl)phenol)
- 2138341-16-7(1(2H)-Pyridineacetic acid, 4-(2-methyl-5-thiazolyl)-2-oxo-, methyl ester)
- 1804488-98-9(Ethyl 3-cyano-5-(difluoromethyl)-2-fluoropyridine-4-carboxylate)
- 16656-50-1(Phosphonic Acid, P-(Aminophenylmethyl)-, Diethyl Ester, Hydrochloride (1:1))
- 2138054-37-0(N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide)
- 2229079-24-5(3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid)




